molecular formula C10H8N2O3 B1414834 4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde CAS No. 1042775-08-5

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde

Cat. No.: B1414834
CAS No.: 1042775-08-5
M. Wt: 204.18 g/mol
InChI Key: PPMZOIYDTOEXKS-UHFFFAOYSA-N
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Description

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C10H8N2O3 It features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-oxadiazol-3-ylmethoxy)benzaldehyde typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the methoxy group: The oxadiazole ring is then functionalized with a methoxy group, often through nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(1,2,4-Oxadiazol-3-ylmethoxy)benzoic acid.

    Reduction: 4-(1,2,4-Oxadiazol-3-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(1,2,4-oxadiazol-3-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring is known for its ability to interact with biological macromolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2,4-Oxadiazol-3-yl)benzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(1,3,4-Oxadiazol-2-ylmethoxy)benzaldehyde: Contains a different oxadiazole isomer, which can lead to different chemical and biological properties.

    4-(1,2,5-Oxadiazol-3-ylmethoxy)benzaldehyde: Another isomer with potentially distinct reactivity and applications.

Uniqueness

4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde is unique due to the specific positioning of the oxadiazole ring and the methoxy group, which can influence its chemical reactivity and interaction with biological targets

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-5-8-1-3-9(4-2-8)14-6-10-11-7-15-12-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMZOIYDTOEXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042775-08-5
Record name 4-[(1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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